An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel amino acid derivative, 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine. As a trifluoromethylated and methylated analog of phenylalanine, this compound holds significant interest for medicinal chemists and drug development professionals. The strategic placement of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a detailed exploration of its chemical identity, a plausible synthesis pathway based on available precursors, and discusses its potential in the landscape of modern drug discovery. While experimental data on this specific molecule is limited, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers interested in its utilization.
Introduction and Chemical Identity
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic, non-proteinogenic amino acid. It is a derivative of the essential amino acid phenylalanine, characterized by the presence of a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring. The trifluoromethyl group is a common bioisostere for a chlorine atom and is known to enhance properties such as lipophilicity, metabolic stability, and binding selectivity of drug candidates.[1] The DL- designation indicates that it is a racemic mixture of the D- and L-enantiomers.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | 2-Amino-3-(2-methyl-3-(trifluoromethyl)phenyl)propanoic acid |
| CAS Number | 1260004-91-8 |
| Molecular Formula | C₁₁H₁₂F₃NO₂ |
| Molecular Weight | 247.22 g/mol |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, the following properties are based on computational predictions and comparisons with structurally similar compounds. These values should be considered as estimates and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 170-190 °C | Based on similar trifluoromethylated phenylalanine derivatives. |
| Boiling Point | ~320 °C at 760 mmHg | Estimated based on related compounds. |
| Solubility | Low in water; Soluble in organic solvents like methanol, ethanol, and acidic solutions. | Typical for non-polar amino acid derivatives. |
| pKa (Carboxyl) | ~2.0 - 2.5 | Influenced by the electron-withdrawing trifluoromethyl group. |
| pKa (Amine) | ~9.0 - 9.5 | Standard range for alpha-amino acids. |
| LogP | ~2.5 - 3.5 | The trifluoromethyl and methyl groups increase lipophilicity compared to phenylalanine. |
Synthesis and Purification
Proposed Synthesis Pathway
The following multi-step synthesis is proposed, starting from the known precursor 2-chloro-3-(trifluoromethyl)aniline.
Caption: Proposed synthesis pathway for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation of standard organic chemistry procedures. It must be optimized and validated in a laboratory setting.
Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline
A patented method involves the introduction of a methylthio group to 2-chloro-3-(trifluoromethyl)aniline, followed by conversion to a chloromethyl group and subsequent hydrogenation to yield 2-methyl-3-(trifluoromethyl)aniline.[2]
Step 2: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline
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Dissolve 2-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 3: Sandmeyer Reaction to form 2-Methyl-3-(trifluoromethyl)benzonitrile
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In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
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Slowly add the cold diazonium salt solution to the cyanide solution.
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Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
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Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash, dry, and purify by distillation or chromatography.
Step 4: Reduction to 2-Methyl-3-(trifluoromethyl)benzaldehyde
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Dissolve the 2-methyl-3-(trifluoromethyl)benzonitrile in an anhydrous, aprotic solvent (e.g., toluene or THF).
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Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent.
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After the addition is complete, allow the reaction to proceed at -78 °C for a specified time, then quench carefully with methanol followed by an acidic workup.
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Extract the product, wash, dry, and purify by chromatography.
Step 5: Strecker Synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
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To an aqueous solution of ammonium chloride and potassium cyanide, add the 2-methyl-3-(trifluoromethyl)benzaldehyde.
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Stir the mixture at room temperature until the formation of the α-aminonitrile is complete (monitored by TLC).
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Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the nitrile to a carboxylic acid.
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Cool the solution and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.
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Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. Characterization of the final product should be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., -NH₂, -COOH, -CF₃).
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Potential Applications in Drug Development
While specific biological activity data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is not yet published, its structural features suggest several promising avenues for its application in medicinal chemistry.
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Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule.
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Lipophilicity and Permeability: The increased lipophilicity imparted by the trifluoromethyl and methyl groups may enhance membrane permeability and oral bioavailability.
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Conformational Constraints: The methyl group at the 2-position can introduce steric hindrance, which may lock the side chain into a specific conformation, potentially leading to increased selectivity for a biological target.
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Peptide and Peptidomimetic Design: As a non-natural amino acid, it can be incorporated into peptides to create novel structures with enhanced properties, such as resistance to proteolysis.
Caption: Potential benefits of incorporating 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine into drug candidates.
Analytical Methods
The analysis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine would follow standard procedures for amino acid derivatives.
Chromatographic Analysis
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Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), would be a suitable starting point. Detection can be achieved using UV absorbance, typically around 214 nm and 254 nm.
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Chiral HPLC: To separate the D- and L-enantiomers, a chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) would be necessary.
Spectroscopic Analysis
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¹H NMR: Expected signals would include aromatic protons in the phenyl ring, the alpha-proton, the beta-protons of the side chain, the methyl protons, and exchangeable protons from the amine and carboxylic acid groups.
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¹³C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon, the alpha-carbon, the beta-carbon, the methyl carbon, and the trifluoromethyl carbon (which will likely show coupling to fluorine).
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¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.
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Mass Spectrometry: Electrospray ionization (ESI) would be a suitable method, likely showing the protonated molecular ion [M+H]⁺.
Safety, Handling, and Storage
Specific safety data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a promising yet underexplored building block for medicinal chemistry and drug discovery. Its unique combination of a methyl and a trifluoromethyl group on the phenyl ring offers a compelling set of properties that could be exploited to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. While a lack of published experimental data necessitates initial exploratory work, the plausible synthetic route outlined in this guide provides a clear path for its preparation. Further research into the biological activities of this compound and its derivatives is highly encouraged and has the potential to unlock new therapeutic opportunities.
References
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
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DL-Phenylalanine - SAFETY DATA SHEET - Breckland Scientific. Available at: [Link]
